1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide
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Overview
Description
1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide is a complex organic compound that features both piperidine and pyrrolidine rings. These rings are known for their significant roles in medicinal chemistry due to their unique structural properties and biological activities . The compound’s structure allows it to interact with various biological targets, making it a valuable molecule in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide typically involves multiple steps, starting with the formation of the piperidine and pyrrolidine rings. These rings can be synthesized through various methods, including cyclization reactions and functionalization of preformed rings . The key steps in the synthesis include:
Formation of Piperidine Ring: This can be achieved through hydrogenation, cyclization, or cycloaddition reactions.
Formation of Pyrrolidine Ring: This involves ring construction from cyclic or acyclic precursors, followed by functionalization.
Coupling Reactions: The piperidine and pyrrolidine rings are then coupled through a series of reactions, including amination and sulfonation, to form the final compound
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Piperidine Derivatives: These include substituted piperidines, spiropiperidines, and piperidinones.
Uniqueness
1-(4-Piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide is unique due to its combination of piperidine and pyrrolidine rings, which provide a distinct structural framework for interacting with biological targets. This dual-ring structure enhances its pharmacological profile and makes it a valuable compound in drug discovery .
Properties
IUPAC Name |
1-(4-piperidin-1-ylbenzoyl)pyrrolidine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c17-23(21,22)15-8-11-19(12-15)16(20)13-4-6-14(7-5-13)18-9-2-1-3-10-18/h4-7,15H,1-3,8-12H2,(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDVNQZNLMIFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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